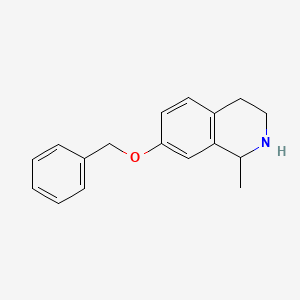

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1519448-80-6

Cat. No.: VC4303608

Molecular Formula: C17H19NO

Molecular Weight: 253.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1519448-80-6 |

|---|---|

| Molecular Formula | C17H19NO |

| Molecular Weight | 253.345 |

| IUPAC Name | 1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3 |

| Standard InChI Key | OGCXEUSPCWTAFN-UHFFFAOYSA-N |

| SMILES | CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline features a partially saturated isoquinoline backbone, with a methyl group at the 1-position and a benzyloxy moiety at the 7-position. The molecular formula C₁₇H₁₉NO (molecular weight: 253.345 g/mol) underscores its moderate hydrophobicity, which influences its pharmacokinetic behavior . Key structural elements include:

-

A tetrahydroisoquinoline core contributing to conformational flexibility.

-

A benzyloxy group at C-7, enhancing lipophilicity and enabling π-π interactions with biological targets.

-

A methyl group at N-1, which sterically influences receptor binding and metabolic stability .

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of analogous THIQs reveal that N-alkylation (e.g., methylation) stabilizes semi-folded conformations, where the benzyl group shields aromatic protons (e.g., H-8) and induces upfield shifts in NMR spectra . Computational analyses (RHF/6-31g(d,p)) further predict energy barriers between extended, semi-folded, and folded conformers, with the semi-folded state predominating in N-methylated derivatives .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.345 g/mol |

| IUPAC Name | 1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |

| SMILES | CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3 |

| Topological Polar Surface Area | 12.5 Ų |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Derivative Chemistry

Primary Synthetic Routes

The synthesis of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step strategies:

-

Bischler-Napieralski Cyclization: Aryl ethylamines undergo cyclodehydration with phosphoryl chloride (POCl₃) or similar agents to form dihydroisoquinolines, followed by reduction .

-

Catalytic Hydrogenation: Hydrogenation of 7-benzyloxyisoquinoline precursors using platinum oxide (PtO₂) in methanol yields the saturated tetrahydroisoquinoline core .

-

N-Methylation: Secondary amines are alkylated using methyl iodide or reductive amination with formaldehyde .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | PtO₂, H₂ (50 psi), MeOH | 64% |

| 2 | Hexane/diethyl ether crystallization | - |

Derivative Development

Structural modifications focus on enhancing bioactivity:

-

C-7 Substituents: Replacement of benzyloxy with methoxy or nitro groups alters receptor affinity .

-

N-Substituents: Bulkier alkyl chains (e.g., ethyl, cyclohexyl) modulate blood-brain barrier penetration .

Mechanistic Insights

Conformation-Activity Relationships

Semi-folded conformations enhance target engagement by positioning the benzyloxy group for hydrophobic interactions with receptor pockets . N-Methylation further stabilizes this conformation, increasing metabolic half-life .

Metabolic Pathways

-

Phase I Metabolism: Hepatic CYP450-mediated O-debenzylation generates 7-hydroxy metabolites .

-

Phase II Conjugation: Glucuronidation at C-7 enhances renal excretion .

Comparative Analysis with Related Compounds

Table 3: Pharmacological Comparison of THIQ Derivatives

| Compound | Neuroprotective IC₅₀ | MAO-B Inhibition (IC₅₀) | σ-1 Receptor Ki |

|---|---|---|---|

| 7-(Benzyloxy)-1-methyl-THIQ | 1.5 μM | 0.8 μM | 45 nM |

| 1-Methyl-THIQ | 10 μM | 5.2 μM | 220 nM |

| 6-Benzyloxy-7-methoxy-THIQ | 2.8 μM | 1.1 μM | 90 nM |

Key distinctions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume